(R,R)-(+)-1,2,9,10-Diepoxydecane
Overview
Description
(R,R)-(+)-1,2,9,10-Diepoxydecane, also known as DED, is a chemical compound that has been extensively studied for its potential use as a crosslinking agent in polymer chemistry. DED is a chiral compound, meaning that it exists in two enantiomeric forms, (R,R)-(+)-DED and (S,S)-(−)-DED. The (R,R)-(+)-DED enantiomer has been found to be more effective than the (S,S)-(−)-DED enantiomer in crosslinking reactions.
Scientific Research Applications
DNA Cross-Linking
(R,R)-(+)-1,2,9,10-Diepoxydecane, as a part of the 1,2,3,4-diepoxybutane (DEB) family, is notable for its role in DNA cross-linking. DEB is known to form DNA-DNA and DNA-protein cross-links. Studies have revealed that DEB's stereochemistry significantly impacts its ability to form these cross-links, with each stereoisomer exhibiting unique propensities for interstrand and intrastrand cross-linking. These findings are crucial for understanding the structural basis of DEB stereoisomers' distinct biological activities (Park et al., 2005).
Mutagenesis Studies
Further research on DEB stereoisomers, including the R,R variant, has been conducted to understand their mutagenic effects on the supF gene. The studies suggest that the stereochemistry of DEB isomers influences their mutagenic potential, with each isomer inducing different types of mutations. This research is significant in elucidating the relationship between the molecular structure of DEB stereoisomers and their biological effects (Kim et al., 2007).
Structural Characterization
Investigations into the molecular structure of DEB isomers, including the d,l isomer, have been conducted using techniques like electron diffraction. These studies provide insights into the bond lengths and angles of the isomers, which are fundamental for understanding their chemical reactivity and biological effects (Smith & Kohl, 1972).
Cytotoxic Properties
Research into sesquiterpene lactones isolated from certain plants has revealed the presence of compounds structurally similar to DEB isomers. These studies are significant for their exploration of the cytotoxic properties of these compounds, offering potential insights into the therapeutic applications of similar structures (Dusmatova et al., 2019).
Enzyme Immobilization
In the field of biotechnology, derivatives of DEB have been utilized for enzyme immobilization, particularly in the context of beverage technology. The immobilization of enzymes like alpha-L-rhamnopyranosidase using DEB derivatives has been researched for enhancing the aroma of wines and other beverages (Spagna et al., 2001).
properties
IUPAC Name |
(2R)-2-[6-[(2R)-oxiran-2-yl]hexyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHWRTNORXTUDE-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CCCCCC[C@@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583814 | |
Record name | (2R,2'R)-2,2'-(Hexane-1,6-diyl)bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-(+)-1,2,9,10-Diepoxydecane | |
CAS RN |
144741-95-7 | |
Record name | (2R,2'R)-2,2'-(Hexane-1,6-diyl)bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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